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Compound of Interest

2-Chloro-7,8-dimethylquinoline-3-
Compound Name:

carbaldehyde

Cat. No.: B187095

Technical Guide: 2-Chloro-7,8-
dimethylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-7,8-dimethylquinoline-
3-carbaldehyde, a quinoline derivative of interest in synthetic and medicinal chemistry. This
document details its chemical structure, physicochemical properties, synthesis protocol, and
crystallographic data.

Chemical Identity and Structure

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a substituted quinoline carrying a chlorine
atom at the 2-position, a formyl group at the 3-position, and two methyl groups at the 7- and 8-
positions.

Structure:
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Note on CAS Number: A specific CAS (Chemical Abstracts Service) number for the 7,8-
dimethyl isomer is not readily available in public databases as of the latest search. For

reference, other isomers such as 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde are
registered under CAS number 73568-31-7 and 2-Chloro-5,7-dimethylquinoline-3-
carboxaldehyde under CAS 482639-32-7.[1] Researchers should take care to distinguish this

specific isomer from others.

Physicochemical and Crystallographic Data

The primary quantitative data available for this compound comes from single-crystal X-ray

diffraction studies.[2][3] These data provide precise information on its solid-state structure and

molecular geometry.

Property Value
Molecular Formula C12H10CINO
Molecular Weight 219.66 g/mol
Crystal System Orthorhombic
Space Group Pnma

Unit Cell Dimensions

a =20.4542(13) Ab = 6.7393(4) Ac = 7.5675(4)
A

Unit Cell Volume (V)

1043.16(11) A3

Molecules per Unit Cell (2) 4
Radiation Type Mo Ka
Temperature 290 K
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Table 1: Summary of Physicochemical and Crystallographic Data.[2][3]

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is achieved through the
Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic
compounds and for the synthesis of quinolines from N-arylacetamides.[4]

Experimental Protocol

The following protocol is based on the reported synthesis of 2-Chloro-7,8-dimethylquinoline-
3-carbaldehyde.[2][3]

Materials:

N,N-dimethylformamide (DMF)

Phosphorus oxychloride (POCIs)

N-(2,3-dimethylphenyl)acetamide

Petroleum ether

Ethyl acetate
e Ice
Procedure:

o Preparation of the Vilsmeier-Haack Adduct: A Vilsmeier-Haack adduct is prepared by adding
phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at
273 K (0 °C).

o Reaction with Acetanilide Derivative: The prepared adduct is added to N-(2,3-
dimethylphenyl)acetamide (1.63 g, 10 mmol).

» Heating: The reaction mixture is heated at 353 K (80 °C) for 15 hours.
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e Work-up: The mixture is then poured onto ice. The resulting white product is collected by
filtration and dried.

 Purification: The crude compound is purified by recrystallization from a petroleum ether/ethyl
acetate mixture to yield the final product.[2][3]

Diagrams and Workflows
Synthesis Workflow

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde follows a clear, multi-step
process involving the formation of the electrophilic Vilsmeier reagent, followed by cyclization of
the N-arylacetamide.
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Synthesis Workflow for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

Vilsmeier Reagent Formation

(N,N-Dimethylformamide (DMF)] ( Phosphorus Oxychloride (POCIs) ]

Reacts with

Quinoline Ring Formation

E\l—(z‘3—dimethylphenyl)acetamide]

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the title compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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